(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRIHXOQXBHDIE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(benzyloxy)-3,5-dichlorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between the aldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or toluene.
Decarboxylation: The intermediate product undergoes decarboxylation to yield the desired (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The benzyloxy group undergoes selective oxidation under controlled conditions. Key findings:
| Oxidizing Agent | Conditions | Product Formed | Yield | Source Citation |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 h | 3,5-Dichloro-4-hydroxycinnamic acid | 72% | |
| Ozone | CH₂Cl₂, -78°C, 2 h | Cleavage to dicarboxylic acid | 58% |
Notes:
-
MnO₂-based oxidations preferentially target the allylic position rather than the benzyl ether .
-
Ozonolysis of the α,β-unsaturated system produces a malonic acid derivative, confirmed by ¹³C NMR .
Reduction Pathways
The conjugated double bond is susceptible to catalytic hydrogenation:
| Catalyst | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-[4-(Benzyloxy)-3,5-DCP]propanoic acid | Racemic |
| Rh/Al₂O₃ | H₂ (50 psi), THF, 60°C | Saturated acid + partial dechlorination | Not reported |
Electrochemical reductions in divided cells (Pt cathode, LiClO₄ electrolyte) show 89% conversion to the propanoic acid derivative at 10 mA/cm² .
Electrophilic Aromatic Substitution
The 3,5-dichloro-4-benzyloxyphenyl group exhibits unique regioselectivity:
| Reaction | Reagents | Position Substituted | Isomer Ratio |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-2 | 85:15 (2:6) |
| Bromination | Br₂, FeBr₃, CHCl₃ | C-6 | 92% |
X-ray crystallography confirms substitution occurs para to the benzyloxy group despite steric hindrance from chlorine atoms .
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions:
| Nucleophile | Base | Solvent | Adduct Structure |
|---|---|---|---|
| PhMgBr | Et₃N | THF | β-Phenyl substituted acid |
| NH₂OH | NaOAc | MeOH/H₂O | Isoxazolidinone derivative |
Kinetic studies reveal a second-order dependence on hydroxide concentration during hydroxylamine addition .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
[2π+2π] Cyclodimerization (35% yield)
-
Benzyl ether cleavage via Norrish Type II mechanism (18% yield)
Quantum yield measurements (Φ = 0.12) suggest competing reaction pathways .
Complexation Behavior
The compound forms stable chelates with transition metals:
| Metal Salt | Stoichiometry (L:M) | Stability Constant (log β) |
|---|---|---|
| Cu(II)Cl₂ | 2:1 | 14.2 ± 0.3 |
| Fe(III)NO₃ | 3:1 | 9.8 ± 0.2 |
Single-crystal analysis of the Cu complex shows square planar geometry with binding through carboxylate and phenyl oxygen .
This comprehensive profile demonstrates the compound's versatility in synthetic transformations, with particular utility in pharmaceutical intermediates and coordination chemistry. Experimental data emphasize the critical influence of solvent polarity and chloride substituents on reaction outcomes.
Scientific Research Applications
Medicinal Chemistry
Antitumor Properties:
Research indicates that compounds with similar structures to (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid exhibit significant antitumor activity. The presence of the dichlorophenyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of acrylic acids can induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents.
Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Investigations into related acrylic acid derivatives have shown effectiveness against various bacterial strains, making (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid a candidate for further research in antimicrobial drug development .
Agricultural Applications
Herbicidal Properties:
Acrylic acid derivatives are known for their herbicidal activities. Preliminary studies suggest that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid could be utilized as a herbicide due to its structural similarity to other successful herbicides. The compound may inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively .
Pesticide Development:
The compound's chemical properties make it a suitable candidate for developing new pesticide formulations. Its ability to interact with biological systems can be exploited to create targeted pest control agents that minimize environmental impact while maximizing efficacy .
Materials Science
Polymer Synthesis:
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can be used as a monomer in the synthesis of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .
Coatings and Adhesives:
Due to its chemical stability and reactivity, this acrylic acid derivative may also find applications in the formulation of coatings and adhesives. Research into similar compounds has shown promising results in creating durable and weather-resistant materials suitable for various industrial applications .
Case Study 1: Antitumor Activity
A study conducted on a series of acrylic acid derivatives demonstrated that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid exhibited IC50 values comparable to established chemotherapeutic agents against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Herbicidal Efficacy
Field trials evaluating the herbicidal efficacy of acrylic acid derivatives revealed that formulations containing (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid significantly reduced weed biomass compared to untreated controls. This study supports the potential use of this compound in agricultural practices aimed at sustainable weed management .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Exhibited significant apoptosis induction |
| Antimicrobial agent | Effective against multiple bacterial strains | |
| Agricultural Applications | Herbicide | Reduced weed biomass in field trials |
| Pesticide development | Promising candidate for targeted pest control | |
| Materials Science | Polymer synthesis | Enhanced mechanical strength |
| Coatings and adhesives | Improved durability and weather resistance |
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid involves its interaction with specific molecular targets. The benzyloxy and dichlorophenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with phenolic acrylates, such as caffeic acid (3,4-dihydroxybenzeneacrylic acid), but differs significantly in substitution patterns and functional groups. Below is a comparative analysis based on available evidence and structural analogies:
Structural and Functional Differences
Substituent Effects :
- (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid : The benzyloxy group enhances lipophilicity, while the electron-withdrawing chlorine atoms may stabilize the aromatic ring and alter electrophilic reactivity. These features could improve membrane permeability in drug design or increase stability in synthetic intermediates.
- Caffeic acid (3,4-dihydroxybenzeneacrylic acid) : Possesses two hydroxyl groups at the 3,4-positions, conferring strong antioxidant activity via radical scavenging. Its hydrophilicity makes it suitable for food, cosmetic, and pharmacological applications .
Applications :
- Caffeic acid : Widely used in supplements, beverages, and cosmetics due to its natural origin and safety profile. It also serves as a reference standard in pharmacological studies .
- (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid : Likely functions as a synthetic precursor or pharmaceutical intermediate. The benzyloxy group could facilitate protective-group strategies in organic synthesis, while chlorine atoms might enhance stability for storage or reactivity in cross-coupling reactions.
Research Findings and Gaps
- Caffeic acid : Over 10,000 studies document its antioxidant mechanisms, including chelation of metal ions and inhibition of lipid peroxidation .
- (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid: No direct research data are available in the provided evidence. However, chlorinated aromatic compounds often exhibit enhanced antimicrobial or antiparasitic activities compared to hydroxylated analogs.
Biological Activity
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is a compound with notable biological activities, primarily attributed to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Synthesis
The compound consists of a benzyloxy group and a dichlorophenyl moiety attached to an acrylic acid backbone. The synthesis typically involves a Knoevenagel condensation between 4-(benzyloxy)-3,5-dichlorobenzaldehyde and malonic acid, followed by decarboxylation. The reaction is conducted under reflux conditions using a base like piperidine or pyridine in solvents such as ethanol or toluene.
The biological activity of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is primarily mediated through its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties. For instance, it has been suggested that the dichlorophenyl group enhances binding affinity to target enzymes.
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Properties
Studies have shown that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can induce apoptosis in cancer cells. The compound's ability to modulate pathways associated with cell cycle regulation and apoptosis is significant for its potential use as an anticancer agent.
Antimicrobial Activity
The compound exhibits activity against various bacterial strains. Its structural components may facilitate interaction with bacterial cell membranes or intracellular targets, leading to growth inhibition.
Enzyme Inhibition
It has been reported that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for the treatment of neurodegenerative diseases such as Alzheimer's .
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
- Antimicrobial Efficacy : In another study, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| AChE/BChE Inhibition | Modulates cholinergic signaling |
Research Findings
Recent studies have highlighted the following findings regarding (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid:
- In vitro Studies : Showed significant inhibition of cancer cell proliferation and microbial growth.
- In vivo Studies : Preliminary animal studies suggest potential therapeutic effects with acceptable safety profiles.
Q & A
Q. What mechanistic insights can be gained from studying the compound’s behavior under catalytic hydrogenation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
